

An In-depth Technical Guide to the Early Preclinical Studies of PF-3758309

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Compound of Interest		
Compound Name:	(S)-PF 03716556	
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This technical guide provides a comprehensive overview of the early preclinical findings for PF-3758309, a potent and orally available small-molecule inhibitor of p21-activated kinase 4 (PAK4). The data presented herein summarizes its mechanism of action, in vitro and in vivo efficacy, and its impact on key oncogenic signaling pathways.

Core Mechanism of Action

PF-3758309 is a pyrrolopyrazole compound that acts as a reversible and ATP-competitive inhibitor of PAK4.[1] Through high-throughput screening and structure-based design, it was identified as a potent inhibitor with a high affinity for the ATP binding site of the PAK4 catalytic domain.[2][3] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the molecular interactions responsible for its potency and kinase selectivity.[2][4] The inhibitor makes multiple hydrogen-bond interactions with the hinge region of the kinase and a critical hydrogen bond with a conserved water molecule.[2]

Biochemical and Cellular Potency

PF-3758309 demonstrates low nanomolar potency against PAK4 in various biochemical and cellular assays. It also shows activity against other PAK isoforms, making it a pan-PAK inhibitor. [5][6]



Parameter	Value	Assay	Reference
Biochemical Activity			
Kd (PAK4)	2.7 nM	Isothermal Calorimetry	[1][2]
Kd (PAK4)	4.5 nM	Surface Plasmon Resonance	[2]
Ki (PAK4)	18.7 ± 6.6 nM	Kinase Assay (ATP-competitive)	[1][2]
Ki (PAK1)	13.7 ± 1.8 nM	Kinase Assay	[2]
Ki (PAK5)	18.1 ± 5.1 nM	Kinase Assay	[2]
Ki (PAK6)	17.1 ± 5.3 nM	Kinase Assay	[2]
IC50 (PAK2)	190 nM	Kinase Assay	[2]
IC50 (PAK3)	99 nM	Kinase Assay	[2]
Cellular Activity			
IC50 (pGEF-H1 inhibition)	1.3 ± 0.5 nM	Cellular Assay (inducible PAK4 expression)	[2]
IC50 (Anchorage- independent growth, HCT116)	0.24 ± 0.09 nM	Soft Agar Assay	[2]
IC50 (Anchorage- independent growth, panel average)	4.7 ± 3.0 nM	Soft Agar Assay (panel of 20 tumor cell lines)	[2]
IC50 (Cellular proliferation, A549)	20 nM	Cell Viability Assay	[2]
IC50 (Anchorage- independent growth, A549)	27 nM	Soft Agar Assay	[2]



IC50 (Neuroblastoma cell lines)	1.846 μΜ - 14.02 μΜ	Cell Viability Assay	[7]
Plasma EC50 (in vivo)	0.4 nM	In vivo xenograft model (most sensitive)	[2]

In Vivo Antitumor Efficacy

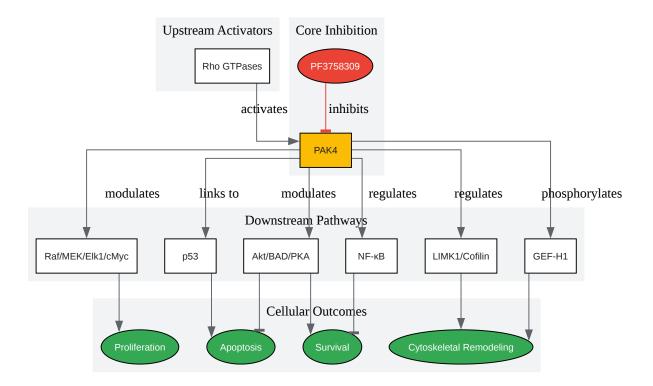
Oral administration of PF-3758309 has demonstrated significant, dose-dependent tumor growth inhibition in a variety of human tumor xenograft models.[2]

Tumor Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
HCT116 (Colon)	7.5 - 30 mg/kg BID	>70% (statistically significant)	[2]
A549 (Lung)	7.5 - 30 mg/kg BID	>70% (statistically significant)	[2]
M24met (Melanoma)	15-20 mg/kg PO	>70%	[6]
Colo205 (Colon)	15-20 mg/kg PO	>70%	[6]
MDAMB231 (Breast)	15-20 mg/kg PO	>70%	[6]
HCT-116 Xenograft	7.5, 15, and 20 mg/kg	64%, 79%, and 97%	[8]
ATL Xenograft	12 mg/kg daily	87%	[9]

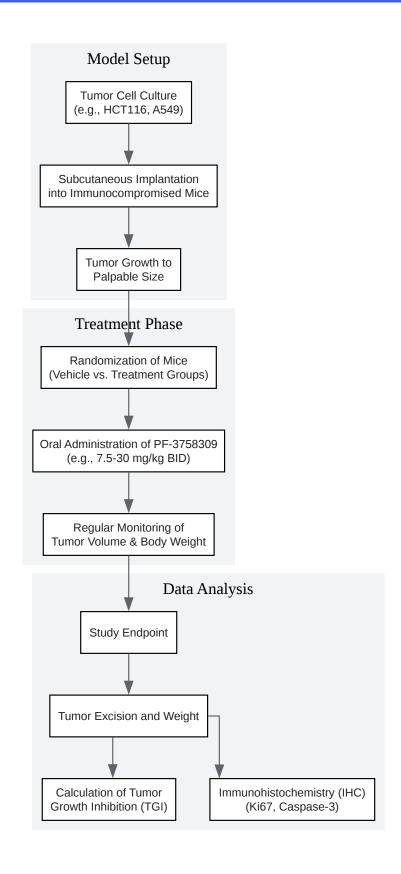
Signaling Pathways Modulated by PF-3758309

PF-3758309 has been shown to modulate several signaling pathways downstream of PAK4, consistent with its proposed mechanism of action. These pathways are critical for cell proliferation, survival, and cytoskeletal organization.[2] Tumor proteomic studies have confirmed the dose-dependent modulation of pathways involving Raf (MEK, Elk1, cMyc) and Akt (Akt, BAD, PKA).[2] Additionally, global high-content cellular analysis has identified unexpected links to other pathways, such as p53.[2][4] In some contexts, PF-3758309 has also been shown to down-regulate the NF-κB signaling pathway.[5][10]









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as antitumor agents [frontiersin.org]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency PubMed [pubmed.ncbi.nlm.nih.gov]
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